1,1,2,2,4,4-Hexamethyl-1,2,4-trisilolane
Description
1,1,2,2,4,4-Hexamethyl-1,2,4-trisilolane is a cyclic organosilicon compound featuring a five-membered ring containing three silicon atoms and two methyl groups attached to each silicon. This structure confers unique steric and electronic properties, distinguishing it from linear siloxanes and other heterocyclic systems.
Properties
CAS No. |
58679-67-7 |
|---|---|
Molecular Formula |
C8H22Si3 |
Molecular Weight |
202.52 g/mol |
IUPAC Name |
1,1,2,2,4,4-hexamethyl-1,2,4-trisilolane |
InChI |
InChI=1S/C8H22Si3/c1-9(2)7-10(3,4)11(5,6)8-9/h7-8H2,1-6H3 |
InChI Key |
XXCPAGVTNYYDEE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C[Si]([Si](C1)(C)C)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s distinct cyclic trisilolane framework allows for comparisons with linear siloxanes, nitrogen/oxygen heterocycles, and other methylated silicon derivatives. Below is a detailed analysis:
Structural and Functional Comparisons
Key Differences
- Cyclic vs.
- Heteroatom Influence : Compared to 1,2,4-triazoles (nitrogen-based), the trisilolane’s silicon-rich framework offers distinct electronic properties, such as lower electronegativity and greater capacity for σ-bond formation .
- Functional Groups : Hexamethylene diisocyanate’s reactive isocyanate groups contrast sharply with the trisilolane’s inert methyl substituents, limiting direct functional overlap .
Research Findings
- Material Science : Hexamethyldisiloxane is widely used in plasma deposition for low-κ dielectric films due to its volatility and Si-O bond stability . The trisilolane’s cyclic structure may offer alternative pathways for depositing silicon-carbide-like materials with tailored mechanical properties.
- Environmental Stability : Linear siloxanes like hexamethyldisiloxane exhibit slow environmental degradation, whereas cyclic siloxanes (e.g., trisilolane) may hydrolyze faster due to ring strain, impacting their persistence in ecosystems .
- Biological Activity: While 1,2,4-triazoles are bioactive (e.g., antifungal, anticancer), the trisilolane’s silicon backbone and lack of polar groups likely render it biologically inert, aligning with trends in organosilicon toxicology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
